molecular formula C6H15ClN4O2 B12384450 Arginine-15N4,d7 (hydrochloride)

Arginine-15N4,d7 (hydrochloride)

Cat. No.: B12384450
M. Wt: 221.68 g/mol
InChI Key: KWTQSFXGGICVPE-JKNVSEFISA-N
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Description

Arginine-15N4,d7 (hydrochloride) is a derivative of arginine, an amino acid that plays a crucial role in various metabolic processes. This compound is labeled with stable isotopes of nitrogen (15N) and deuterium (d7), making it valuable for scientific research, particularly in the fields of biochemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions must be carefully controlled to ensure the incorporation of the isotopes without altering the chemical structure of arginine .

Industrial Production Methods: Industrial production of Arginine-15N4,d7 (hydrochloride) involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine and urea .

Scientific Research Applications

Arginine-15N4,d7 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Arginine-15N4,d7 (hydrochloride) is similar to that of natural arginine. It serves as a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes, including vasodilation and immune response. The labeled isotopes allow for precise tracking and quantification of arginine metabolism in biological systems .

Comparison with Similar Compounds

  • Arginine-13C6,15N4 (hydrochloride)
  • Arginine-15N4 (hydrochloride)
  • Arginine-13C6 (hydrochloride)

Comparison: Arginine-15N4,d7 (hydrochloride) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope. The presence of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development .

Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

221.68 g/mol

IUPAC Name

2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1;

InChI Key

KWTQSFXGGICVPE-JKNVSEFISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)[15NH2])C([2H])([2H])[15N]=C([15NH2])[15NH2].Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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